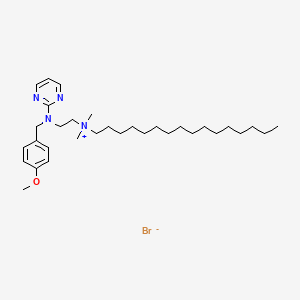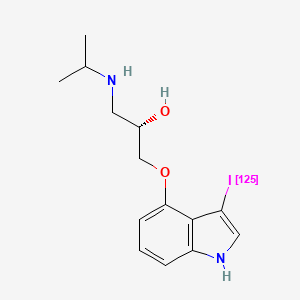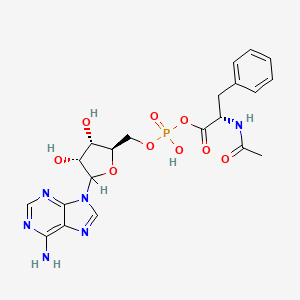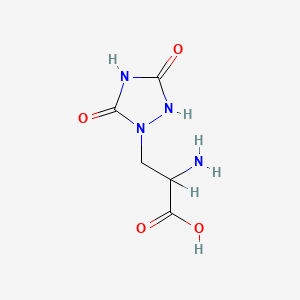
溴化通松
描述
Synthesis Analysis
The synthesis of thonzonium bromide involves complex chemical reactions that yield this compound as a surface-active agent. While the detailed synthetic pathways are extensive, they typically involve the formation of quaternary ammonium salts, which are known for their nonvolatile and polar characteristics. The process of synthesizing thonzonium bromide is closely related to its functional applications in pharmaceutical formulations, highlighting its importance in medicinal chemistry.
Molecular Structure Analysis
Thonzonium bromide's molecular structure is characterized by its quaternary ammonium nature, which plays a pivotal role in its chemical behavior and interactions. The compound's structure has been analyzed through various spectroscopic methods, including gas chromatography and mass spectroscopy, to identify its decomposition products and understand its stability under different conditions.
Chemical Reactions and Properties
The chemical reactions associated with thonzonium bromide primarily involve its thermal decomposition, which yields significant decomposition products such as hexadecyldimethylamine and 2[(2-hexadecylmethylaminoethyl)(4-methoxybenzylamino)] pyrimidine. These reactions underscore the compound's stability and reactivity, essential for its applications in pharmaceutical solutions.
Physical Properties Analysis
Thonzonium bromide's physical properties, including its phase behavior and interaction with other compounds, significantly influence its applications. Its role as a leveler in electroplating processes, for instance, is attributed to its interaction with metal surfaces, showcasing the importance of understanding its physical interactions.
Chemical Properties Analysis
The chemical properties of thonzonium bromide, particularly its reactivity and interaction with various inorganic and organic compounds, are crucial for its applications in both pharmaceutical formulations and material science. Its ability to inhibit osteoclast formation and bone resorption in vitro, as well as its protective effects against bone loss in vivo, demonstrate the compound's potential in treating osteolytic diseases.
References (Sources)
- (Chafetz, Greenough, & Frank, 1986) - Thermal Decomposition of Thonzonium Bromide.
- (Zhu et al., 2016) - Thonzonium bromide inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo.
- (Saikia, Borah, & Phukan, 2016) - Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
- (Heeb et al., 2014) - Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review.
- (Hatch, Willey, & Gewirth, 2011) - Influence of Aromatic Functionality on Quaternary Ammonium Levelers for Cu Plating.
科学研究应用
药物稳定性和分解:Chafetz、Greenough 和 Frank (1986) 的一项研究分析了溴化通松的稳定性和分解产物,揭示了其在气相色谱中的峰值是由热分解产物十六烷基二甲胺引起的 (Chafetz, Greenough, & Frank, 1986).
对口腔和肠道微生物组的影响:Simon-Soro 等人 (2021) 的一项关于溴化通松用于口腔治疗的再利用的研究表明,它对大鼠模型中的胃肠道微生物组有影响,引起局部微生物紊乱和治疗效果,而不影响粪便微生物组的整体组成 (Simon-Soro 等人,2021).
大鼠和兔子的畸胎学:Vogin、Goldhamer、Scheimberg 和 Carson (1970) 对异丙肾上腺素和溴化通松制剂的研究表明,在研究动物中没有证据表明药物或方法的致畸性 (Vogin, Goldhamer, Scheimberg, & Carson, 1970).
支气管扩张剂应用:Wilson 和 Wilson (1966) 的一项研究评估了溴化通松作为肺气肿患者支气管扩张剂气雾剂的一部分,显示出改善的增强和延长 (Wilson & Wilson, 1966).
在镀铜中的电化学相互作用:Hatch、Willey 和 Gewirth (2011) 研究了溴化通松与铜电极表面的相互作用,表明它抑制了铜沉积的开始并表现出电位依赖性行为 (Hatch, Willey, & Gewirth, 2011).
抑制破骨细胞形成:研究表明,溴化通松在体外抑制 RANKL 诱导的破骨细胞形成和骨吸收,并在体内预防 LPS 诱导的骨丢失 (Zhu 等人,2016).
抗生物膜药物递送:Sims 等人 (2018) 的一项研究探索了载有溴化通松的纳米颗粒用于抗生物膜药物递送,展示了增加的药物负载能力和生物膜细胞活力降低 (Sims 等人,2018).
驱虫活性:Liu 等人 (2019) 在药物再利用文库筛选时,将溴化通松鉴定为一种针对反刍动物寄生虫的潜在驱虫剂 (Liu 等人,2019).
针对侵袭性霉菌的抗真菌活性:这种化合物对多重耐药丝状真菌表现出广泛的活性,表明其作为抗真菌剂的潜力 (Yousfi 等人,2020).
V-ATPase 抑制:发现溴化通松抑制 V-ATPase 质子转运,揭示了 V-ATPase 复合物中的解偶联功能 (Chan 等人,2012).
作用机制
Target of Action
Thonzonium bromide is a monocationic surface-active agent with surfactant and detergent properties . It is primarily targeted at cellular debris and exudate , enhancing their dispersion and penetration . This promotes tissue contact of the administered medication . Thonzonium bromide also inhibits vacuolar ATPase in pathogenic fungi such as Candida albicans .
Mode of Action
Thonzonium bromide acts as a surface-active agent in nasal and ear drops, potentiating and lengthening the time of skin contact with the active compounds and penetration through the cellular debris . It uncouples vacuolar ATPase in pathogenic fungi such as Candida albicans, inhibiting cell growth in vitro . It interacts with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit that forms the proton transport path .
Biochemical Pathways
Thonzonium bromide affects the ERK1/2 and p38 pathways and causes mitochondrial uncoupling . It suppresses ERK 1/2 phosphorylation and increases BAX expression and p38 phosphorylation . It also affects Ca2+ homeostasis in both mitochondrial and cytosolic compartments .
Pharmacokinetics
It is known that it is used as a monocationic surfactant and detergent to help penetration of active ingredients through cellular debris for its antibacterial action .
Result of Action
Thonzonium bromide causes dispersion and penetration of cellular debris and exudate, thereby promoting tissue contact of the active ingredients contained in the administered medication . It inhibits cell growth in vitro by uncoupling vacuolar ATPase in pathogenic fungi such as Candida albicans . It also inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo .
Action Environment
It is widely used as an additive to ear and nasal drops to enhance dispersion and penetration of cellular debris and exudate , suggesting that its efficacy may be influenced by the specific conditions of these environments.
安全和危害
When handling Thonzonium bromide, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It’s also advised not to eat, drink or smoke when using this product . Use only outdoors or in a well-ventilated area and wear protective gloves/protective clothing/eye protection/face protection .
未来方向
Thonzonium bromide has been tested as a repurposed antibacterial agent in vitro . It’s also been identified as an inhibitor of SARS-CoV-2 3CL pro with an IC 50 value of 2.04±0.25μM by fluorescence resonance energy transfer (FRET)-based enzymatic inhibition assay from the FDA-approved drug library . This suggests potential future directions for Thonzonium bromide in the treatment of bacterial infections and possibly even viral infections such as COVID-19 .
属性
IUPAC Name |
hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N4O.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30;/h19-25H,5-18,26-29H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWDWFZTSDZAIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045326 | |
| Record name | Thonzonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
553-08-2 | |
| Record name | Thonzonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thonzonium bromide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THONZONIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | THONZONIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thonzonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tonzonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THONZONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI2B19CR0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Thonzonium bromide exerts its effects through multiple mechanisms. Primarily, it acts as a cationic surfactant, disrupting bacterial cell membranes and causing leakage of cellular contents. [] Additionally, research indicates that it can uncouple Vacuolar ATPases (V-ATPases), inhibiting proton transport and disrupting pH homeostasis in cells. [, ]
ANone: Thonzonium bromide is a quaternary ammonium compound. While the provided research papers do not explicitly state its molecular formula and weight, these can be readily found in chemical databases. Unfortunately, the papers do not provide detailed spectroscopic data.
A: Thonzonium bromide's surfactant nature makes it an effective mucolytic agent, enhancing penetration of formulations in applications like nasal sprays. [, ] Additionally, it is incorporated into otic solutions to aid in the dispersion and penetration of other active ingredients. []
ANone: The provided research papers do not contain information regarding the use of computational chemistry, simulations, or QSAR models for Thonzonium bromide.
A: While specific Structure-Activity Relationship (SAR) studies for Thonzonium bromide are not detailed in the provided papers, research suggests that its long alkyl chain structure contributes to its ability to disrupt bacterial cell membranes. [] Furthermore, a study focusing on related quaternary ammonium compounds highlights the importance of aromatic functionality and its influence on interactions with copper surfaces during electroplating. []
A: The research papers primarily discuss Thonzonium bromide in the context of existing formulations, such as otic solutions [] and nasal sprays. [, ] One study investigates its thermal decomposition, but specific details are not provided. []
A: Yes, research indicates that Thonzonium bromide inhibits RANKL-induced osteoclast formation and bone resorption in vitro and has shown potential in preventing LPS-induced bone loss in vivo. []
A: Yes, recent research is investigating the impact of Thonzonium bromide on both oral and gut microbiomes. []
A: One research paper explores the use of pH-responsive polymer nanoparticles as carriers for Thonzonium bromide and structurally related drugs for enhanced anti-biofilm activity. [] This research highlights the potential for developing targeted therapies, particularly in the context of oral diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)